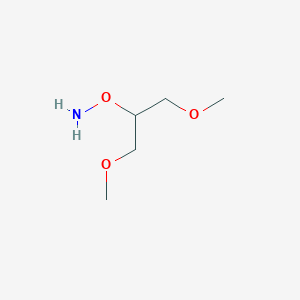

O-(1,3-Dimethoxypropan-2-yl)hydroxylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is an organic compound with the molecular formula C5H13NO3 and a molecular weight of 135.16 . It is a liquid at room temperature . This compound has gained significant interest among scientists in recent years.

Synthesis Analysis

While specific synthesis methods for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, O-protected NH-free hydroxylamines have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Molecular Structure Analysis

The InChI code for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is 1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 . The InChI Key is ZRWYUCYYGVLSNG-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, a study on O-protected NH-free hydroxylamines showed that they can be used as electrophilic aminating reagents for organic synthesis .Physical And Chemical Properties Analysis

“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is a liquid at room temperature .Wirkmechanismus

DMHA works by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, energy levels, and cognitive function. By increasing the levels of these neurotransmitters, DMHA can enhance athletic performance, improve focus and concentration, and reduce fatigue.

Biochemical and Physiological Effects:

DMHA has been shown to have various biochemical and physiological effects on the body. In addition to increasing neurotransmitter levels, DMHA can also increase heart rate and blood pressure, which can lead to increased energy levels and improved athletic performance. DMHA has also been shown to increase metabolic rate, which can lead to weight loss and improved body composition.

Vorteile Und Einschränkungen Für Laborexperimente

DMHA has several advantages for use in lab experiments. Its synthetic nature allows for precise control over the concentration and purity of the compound. Additionally, DMHA is relatively stable and can be stored for long periods of time without degradation. However, DMHA also has several limitations, including its potential for toxicity at high doses and its potential for abuse.

Zukünftige Richtungen

There are several future directions for research on DMHA. One potential area of research is the development of new synthesis methods for DMHA that are more efficient and cost-effective. Another area of research is the investigation of the potential medical applications of DMHA, particularly as a treatment for depression and anxiety. Additionally, further research is needed to fully understand the potential long-term effects of DMHA use, particularly with regard to its potential for toxicity and abuse.

Synthesemethoden

DMHA is synthesized through a process called reductive amination. This process involves the condensation of a ketone with an amine, followed by reduction of the imine intermediate. The resulting product is DMHA, which can be purified through various methods such as recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

Elektrophile Aminierungsreagenzien für die organische Synthese

O-geschützte NH-freie Hydroxylaminderivate, wie z. B. O-(1,3-Dimethoxypropan-2-yl)hydroxylamin, entwickeln sich zu elektrophile Aminierungsreagenzien für die organische Synthese . Sie wurden beim Aufbau von stickstoffreichen Verbindungen wie primären Aminen, Amiden und N-Heterocyclen bewertet .

Hohe Regio-, Chemo- und Stereoselektivität

Diese Derivate zeigen in ihrer ungeschützten Form eine hohe Regio-, Chemo- und Stereoselektivität . Dies macht sie wertvoll für die späte Funktionalisierung von Naturstoffen, Arzneimitteln und funktionellen Molekülen .

Biokatalyse, Organokatalyse und Übergangsmetallkatalyse

This compound und seine Derivate können in verschiedenen Arten von Katalyse eingesetzt werden, einschließlich Biokatalyse, Organokatalyse und Übergangsmetallkatalyse . Diese Vielseitigkeit macht sie in einer Vielzahl von chemischen Reaktionen nützlich .

Aufbau von stickstoffreichen Verbindungen

Diese Derivate wurden beim Aufbau von stickstoffreichen Verbindungen bewertet . Dazu gehören primäre Amine, Amide und N-Heterocyclen .

Späte Funktionalisierung von Naturstoffen, Arzneimitteln und funktionellen Molekülen

This compound und seine Derivate zeigen die späte Funktionalisierung von Naturstoffen, Arzneimitteln und funktionellen Molekülen . Dies ermöglicht die Modifikation dieser Substanzen ohne die Notwendigkeit einer vollständigen Synthese .

[3,3] Sigmatrope Verschiebungen

Aufgrund der schwachen N—O-Bindungsstärke von Hydroxylaminderivaten kann ihre [3,3] σ-Verschiebung unter milden Bedingungen durchgeführt werden, um komplexe Moleküle zu liefern, die Hydroxyl- und Aminogruppen enthalten . Dies macht sie nützlich bei der Synthese komplexer organischer Verbindungen .

Safety and Hazards

The safety information for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

O-(1,3-dimethoxypropan-2-yl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYUCYYGVLSNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)

![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)

![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)

![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2364458.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2364459.png)